(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone
Description
(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone (CAS: 872881-74-8) is a methanone derivative featuring a 4-methoxy-substituted benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to a phenyl group via a ketone bridge. Its molecular formula is C₁₅H₁₂O₄, with a molar mass of 256.25 g/mol . The compound’s structure combines electron-rich aromatic systems (methoxy and dioxole groups) with a planar ketone group, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-methoxy-1,3-benzodioxol-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-14-11(7-8-12-15(14)19-9-18-12)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKAEERDMQPLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475539 | |
| Record name | 2-methoxy-3,4-methylenedioxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872881-74-8 | |
| Record name | 2-methoxy-3,4-methylenedioxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alcohol Precursor Synthesis
The target ketone can be obtained by oxidizing its corresponding secondary alcohol, (4-methoxybenzo[d]dioxol-5-yl)(phenyl)methanol. The alcohol precursor is synthesized via nucleophilic addition to a benzodioxole aldehyde or ketone. For example, Grignard reagents (e.g., phenylmagnesium bromide) react with 4-methoxybenzo[d]dioxole-5-carbaldehyde to yield the alcohol.
Oxidation Using Dess-Martin Periodinane
Dess-Martin periodinane (DMP) is a highly efficient oxidizing agent for converting secondary alcohols to ketones. In a typical procedure:
- The alcohol (1.0 mmol) is dissolved in dry dichloromethane (15 mL).
- DMP (1.2 mmol) is added at 0°C.
- The reaction is stirred at room temperature for 2 hours.
- Work-up involves quenching with Na₂S₂O₃/NaHCO₃, followed by extraction and column chromatography.
Reaction Equation :
$$
\text{(4-Methoxybenzodioxol-5-yl)(phenyl)methanol} \xrightarrow{\text{DMP}} \text{(4-Methoxybenzodioxol-5-yl)(phenyl)methanone}
$$
This method achieves yields >80% with minimal side reactions.
Friedel-Crafts Acylation
Substrate Preparation
The electron-rich 4-methoxybenzo[d]dioxole undergoes Friedel-Crafts acylation with benzoyl chloride. However, the methoxy and methylenedioxy groups necessitate mild Lewis acids (e.g., FeCl₃) to avoid over-electrophilic activation.
Procedure
- 4-Methoxybenzo[d]dioxole (1.0 mmol) and benzoyl chloride (1.2 mmol) are dissolved in nitrobenzene.
- FeCl₃ (0.1 mmol) is added at 0°C.
- The mixture is heated to 50°C for 6 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane) yields the product.
Challenges :
- Competing acylation at alternative positions.
- Demethylation of the methoxy group under acidic conditions.
Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between a benzodioxole boronic acid and bromophenyl ketone precursors offers regioselective control. For instance:
Ullmann Condensation
Copper-mediated coupling of 5-iodo-4-methoxybenzo[d]dioxole with benzoyl chloride in the presence of K₂CO₃ yields the product at 120°C.
Oxidative Cleavage of Alkenes
Alkene Intermediate Synthesis
A styrene-like precursor, (4-methoxybenzo[d]dioxol-5-yl)-styrene, is synthesized via Heck coupling.
Ozonolysis and Work-Up
- Ozone is bubbled through a solution of the alkene in CH₂Cl₂/MeOH at -78°C.
- Reductive work-up with Zn/HOAc cleaves the ozonide to the ketone.
Yield : ~70% after column chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation (DMP) | 80–85 | Mild, room temp | High selectivity | Requires alcohol precursor |
| Friedel-Crafts | 60–65 | Acidic, 50°C | One-step synthesis | Regioselectivity issues |
| Suzuki Coupling | 70–75 | Pd catalyst, 90°C | Regiocontrol | Multi-step precursor preparation |
| Oxidative Cleavage | 65–70 | Low temp, O₃ | Applicable to alkenes | Handling hazardous reagents |
Experimental Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3,4-methylenedioxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-methoxy-3,4-methylenedioxybenzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-3,4-methylenedioxybenzophenone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzo[d][1,3]dioxolyl group, heterocyclic appendages, or ketone-linked pharmacophores. Below is a systematic comparison based on synthesis, physicochemical properties, and bioactivity:
Substituent Variations on the Benzo[d][1,3]dioxolyl Ring
- (6-Nitrobenzo[d][1,3]dioxol-5-yl)(phenyl)methanone derivatives: The nitro group at the 6-position enhances electron-withdrawing effects, influencing reactivity in CDK9 inhibitor synthesis (e.g., compound 13j in ). These derivatives are pivotal in structure-activity relationship (SAR) studies for kinase selectivity . 6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde (CAS: 23126-68-3) shares a similar backbone but replaces the ketone with an aldehyde, reducing steric bulk and altering electronic properties .
Heterocyclic Modifications
- Pyrazolyl Derivatives: Compounds like (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a, ) exhibit antibacterial activity (77–95% yields) with varying physical states (e.g., solids vs. oils) depending on substituents .
Bioactive Methanones with Anticancer Potential
- 2-Aminium-7-(diethylamino)-4-(4-methoxybenzo[d][1,3]dioxol-5-yl)-4H-chromene carbonitrile (): This chromene derivative, bearing the 4-methoxybenzo[d][1,3]dioxolyl group, shows potent kinase-inhibitory effects in lung and colon cancer cell lines, justifying its selection for in vivo studies .
- (2-(Benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (3m, ): Incorporates a benzimidazole ring, enhancing rigidity and hydrogen-bonding capacity. NMR data (δ 7.96 ppm for aromatic protons) and a yield of 49% highlight its synthetic feasibility .
Piperazine/Piperidine-Linked Derivatives
- (4-(Bis(benzo[d][1,3]dioxol-5-yl)methylene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone (): Features a sp³-hybridized piperidine core, improving solubility. Synthesis via gradient extraction (32% yield) underscores challenges in sterically congested systems .
- ((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone (CAS: 1448782-00-0, ): Chiral centers and a nitro group enable enantioselective interactions, though biological data are unspecified .
Comparative Data Table
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., NO₂ at the 6-position) enhance kinase-targeting potency, while electron-donating groups (e.g., OCH₃) may improve metabolic stability .
Heterocycle Impact: Pyrazolyl and thiophene moieties augment binding to hydrophobic enzyme pockets (e.g., PI3Kγ), whereas morpholino/piperidine groups improve solubility .
Synthetic Challenges : Bulky substituents (e.g., tert-butyl) reduce yields (77–95% in ), necessitating optimized coupling conditions .
Bioactivity Trends: Benzo[d][1,3]dioxolyl methanones with extended π-systems (e.g., chromenes) show superior anticancer activity over simpler analogues .
Biological Activity
(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone, also known as 4-Methoxy-1,3-benzodioxole-5-phenylmethanone, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
The molecular formula of (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone is C15H12O4, with a molecular weight of approximately 256.25 g/mol. The compound is achiral and lacks defined stereocenters, which may influence its biological interactions and mechanisms of action .
| Property | Value |
|---|---|
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.2534 g/mol |
| Stereochemistry | Achiral |
| Optical Activity | None |
Antimicrobial Properties
Research indicates that compounds similar to (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone exhibit significant antimicrobial activity. For instance, derivatives containing the 4-methoxy moiety have shown promising antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa . This suggests that the methoxy group may enhance the compound's ability to disrupt bacterial cell functions.
Cytotoxicity and Antiproliferative Effects
A study highlighted that modifications in the structure of phenolic compounds can lead to varying degrees of cytotoxicity against cancer cell lines. The compound exhibited IC50 values indicating potent antiproliferative activity, particularly in modified analogues . For example, a related analogue showed IC50 values ranging from 1.1 to 3.3 nM against specific cancer cell lines, illustrating the potential for this class of compounds in cancer therapy.
The mechanisms through which (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis. The presence of the methoxy group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Activity Study : A series of new oxadiazole derivatives were synthesized and tested for antibacterial properties. Compounds with a methoxy group demonstrated significant activity against various bacterial strains .
- Cytotoxicity Assessment : In a comparative study involving phenolic derivatives, it was found that structural modifications significantly impacted their antiproliferative potency against cancer cells . The study emphasized the importance of functional groups in enhancing biological activity.
Q & A
Q. What green chemistry approaches are feasible for large-scale synthesis?
- Methodology : Replace traditional Lewis acids with biodegradable ionic liquids (e.g., choline chloride-based deep eutectic solvents). Microwave-assisted synthesis reduces reaction times (20–30 minutes vs. 12 hours) and energy consumption. Solvent recovery via rotary evaporation improves E-factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
